molecular formula C17H28 B1204792 1,8,11,14-Heptadecatetraene CAS No. 71046-96-3

1,8,11,14-Heptadecatetraene

Cat. No. B1204792
CAS RN: 71046-96-3
M. Wt: 232.4 g/mol
InChI Key: JXRNMQDTJAQLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadeca-1,8,11,14-tetraene is a natural product found in Centaurea montana, Rhaponticum carthamoides, and other organisms with data available.

Scientific Research Applications

Biosynthesis in Plants

1,8,11,14-Heptadecatetraene has been identified as a significant compound in the biosynthesis of 1-alkenes in higher plants. Studies on safflower (Carthamus tinctorius L.) reveal that this compound, among others, is derived from fatty acids like palmitic, stearic, oleic, linoleic, or linolenic acid. This process involves fragmentative decarboxylation and is important in understanding the formation of various vinylic substituents in natural products like porphyrins, acetylenic hydrocarbons, and terpenoids (Ney & Boland, 1987), (Görgen & Boland, 1989).

Natural Product Isolation

1,8,11,14-Heptadecatetraene has been isolated from various plant sources, indicating its role in plant biochemistry. For instance, it was identified in the roots, green parts, and flower heads of Centaurea scabiosa, along with other polyacetylenes and flavones (Andersen, Lam, & Wrang, 1977).

Synthetic Applications

The compound has been synthesized and studied for its potential in constructing C2-symmetric carotenoids and other organic compounds. This highlights its significance in organic chemistry and potential applications in synthesizing complex natural products (Cossy & Aclinou, 1990), (Fontán et al., 2013).

Catalysis and Chemical Reactions

1,8,11,14-Heptadecatetraene has been implicated in studies of chemical reactions and catalysis, such as in the dehydrocyclization of n-heptane and in metalorganic chemical vapor deposition processes. This shows its relevance in industrial chemistry and material science (Davis, 1973), (Gardiner et al., 1991).

properties

CAS RN

71046-96-3

Product Name

1,8,11,14-Heptadecatetraene

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

(8E,11E,14E)-heptadeca-1,8,11,14-tetraene

InChI

InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,12,14-15,17H,1,4-5,7,9-11,13,16H2,2H3/b8-6+,14-12+,17-15+

InChI Key

JXRNMQDTJAQLAQ-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCCCCCC=C

Canonical SMILES

CCC=CCC=CCC=CCCCCCC=C

synonyms

aplotaxene
heptadeca-1,8,11,14-tetraene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8,11,14-Heptadecatetraene
Reactant of Route 2
Reactant of Route 2
1,8,11,14-Heptadecatetraene
Reactant of Route 3
Reactant of Route 3
1,8,11,14-Heptadecatetraene
Reactant of Route 4
Reactant of Route 4
1,8,11,14-Heptadecatetraene
Reactant of Route 5
Reactant of Route 5
1,8,11,14-Heptadecatetraene
Reactant of Route 6
Reactant of Route 6
1,8,11,14-Heptadecatetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.